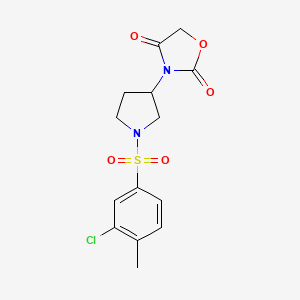

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact method would depend on the specific substituents and their positions in the final compound.科学的研究の応用

Efficient Synthesis of Heterocycles

Compounds containing sulfonamido and oxazolidine moieties have been explored for efficient synthesis methods and their potential use in building blocks for peptides, glycopeptides, and PNA synthesis. The synthesis of 1,2,4-dithiazolidine-3,5-diones, similar in complexity to the compound of interest, showcases the utility of these heterocycles as amino protecting groups and sulfurization reagents for trivalent phosphorus, indicating their role in facilitating complex organic syntheses (Barany et al., 2005).

Antibacterial Heterocyclic Compounds

Research into novel heterocyclic compounds containing sulfonamido moieties demonstrates their potential as antibacterial agents. The study on the synthesis and evaluation of various heterocyclic derivatives for antibacterial activity reveals the significance of these structures in developing new therapeutic agents (Azab et al., 2013).

Synthesis of Methylthio-substituted Derivatives

The preparation of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione from aryl methyl ketones illustrates the versatility of sulfur-containing compounds in organic synthesis. These compounds serve as intermediates for further chemical transformations, highlighting the importance of sulfonamido and oxazolidine derivatives in synthetic chemistry (Yin et al., 2008).

Inhibition of Caspase-3

Sulfonyl and sulfonamido containing compounds have been identified as potent inhibitors of caspase-3, a key enzyme involved in apoptosis. This suggests the potential therapeutic applications of such compounds in diseases where caspase-3 plays a critical role, including various forms of cancer and neurodegenerative diseases (Kravchenko et al., 2005).

Amnesia-Reversal Activity

Compounds similar to the queried chemical structure have been synthesized and evaluated for their ability to reverse amnesia, indicating potential applications in cognitive enhancement and the treatment of memory disorders (Butler et al., 1987).

作用機序

Target of Action

Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .

Mode of Action

It is suggested that the chiral moiety of similar compounds influences kinase inhibition . This implies that the compound may interact with its targets, possibly altering their function and leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with ck1γ and ck1ε, it may influence pathways regulated by these kinases, such as the wnt signaling pathway .

Pharmacokinetics

The pyrrolidine scaffold, which is part of the compound, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that this compound may have significant effects at the molecular and cellular levels.

特性

IUPAC Name |

3-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O5S/c1-9-2-3-11(6-12(9)15)23(20,21)16-5-4-10(7-16)17-13(18)8-22-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBLXBHOAXPGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate](/img/structure/B2750457.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2750462.png)